molecular formula C15H16O5 B8774412 4,6,7-Trimethoxy-8-methyl-2-naphthoic acid

4,6,7-Trimethoxy-8-methyl-2-naphthoic acid

Cat. No. B8774412
M. Wt: 276.28 g/mol
InChI Key: DGQWWGKADBGHRR-UHFFFAOYSA-N
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Patent
US08455540B2

Procedure details

4,6,7-Trimethoxy-8-methyl-2-naphthoic acid (7) is prepared in six steps according to the following reaction diagram. Reduction of 3,4-dimethoxy-2-methylbenzoic acid (1) to aldehyde (2) can be carried out by the Rosenmund reaction (SOCl2 then H2, Pd/BaSO4) (see reference 27). The aldehyde (2) is then reacted with dimethyl succinate (Stobbe reaction) (see reference 28). The coupling product (3) is not isolated but is treated directly with sodium acetate in the presence of acetic anhydride and acetic acid (AcOH/Ac2O 1:1) to give 4. After saponification, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid (5) is obtained with a yield of 70% (3 steps). After esterification under the conditions described above (90%), compound 6 is hydrolysed to give 4,6,7-trimethoxy-8-methyl-2-naphthoic acid (7) (92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:14])=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6](O)=O.O=S(Cl)Cl.[C:19]([O:27]C)(=[O:26])[CH2:20][CH2:21][C:22]([O:24][CH3:25])=O>[Pd].[O-]S([O-])(=O)=O.[Ba+2]>[CH3:25][O:24][C:22]1[C:9]2[C:5](=[C:4]([CH3:14])[C:3]([O:2][CH3:1])=[C:11]([O:12][CH3:13])[CH:10]=2)[CH:6]=[C:20]([C:19]([OH:27])=[O:26])[CH:21]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=CC1OC)C
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)OC)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].[O-]S(=O)(=O)[O-].[Ba+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the following reaction diagram

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC2=C(C(=C(C=C12)OC)OC)C)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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